molecular formula C12H16N2O3 B8659240 8-(5-Pyrimidinyl)-1,4-dioxaspiro[4.5]decan-8-ol

8-(5-Pyrimidinyl)-1,4-dioxaspiro[4.5]decan-8-ol

Cat. No.: B8659240
M. Wt: 236.27 g/mol
InChI Key: FPJPGSBHJRUASU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(5-Pyrimidinyl)-1,4-dioxaspiro[4.5]decan-8-ol is a chemical compound known for its unique structure and potential applications in various fields. This compound features a spirocyclic framework, which is a bicyclic system where two rings are connected through a single atom. The presence of both pyrimidine and dioxaspiro moieties in its structure makes it an interesting subject for research in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(5-Pyrimidinyl)-1,4-dioxaspiro[4.5]decan-8-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale procedures, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

8-(5-Pyrimidinyl)-1,4-dioxaspiro[4.5]decan-8-ol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group in the compound can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The pyrimidine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while nucleophilic substitution on the pyrimidine ring could introduce various functional groups.

Scientific Research Applications

8-(5-Pyrimidinyl)-1,4-dioxaspiro[4.5]decan-8-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-(5-Pyrimidinyl)-1,4-dioxaspiro[4.5]decan-8-ol involves its interaction with specific molecular targets. The pyrimidine ring can interact with nucleic acids or proteins, affecting various biological pathways. The spirocyclic structure may also contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(5-Pyrimidinyl)-1,4-dioxaspiro[4.5]decan-8-ol is unique due to the presence of both pyrimidine and dioxaspiro moieties, which provide distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable subject for research and application.

Properties

Molecular Formula

C12H16N2O3

Molecular Weight

236.27 g/mol

IUPAC Name

8-pyrimidin-5-yl-1,4-dioxaspiro[4.5]decan-8-ol

InChI

InChI=1S/C12H16N2O3/c15-11(10-7-13-9-14-8-10)1-3-12(4-2-11)16-5-6-17-12/h7-9,15H,1-6H2

InChI Key

FPJPGSBHJRUASU-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1(C3=CN=CN=C3)O)OCCO2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A solution of n-butyllithium (4.32 mL of 1.6 M solution in hexane, 6.92 mmol) was added to 5-bromopyrimidine (1.0 g, 6.29 mmol) in THF (10 mL) at −78° C. with stirring under N2. After being stirred at −78° C. for 1 h, a solution of 1,4-cyclohexanedione mono-ethylene ketal (0.982 g, 6.29 mmol) in THF (10 mL) was added to the lithiated compound solution via syringe and stirred for 4 h at −78° C. Water (5 mL) was added, and the reaction mixture was warmed to room temperature and extracted using EtOAc (3×). The combined organic layers were dried (MgSO4), filtered, concentrated in vacuo and chromatographed to yield 0.18 g of 8-pyrimidin-5-yl-1,4-dioxaspiro[4,5]decan-8-ol in 12% yield. MS (EI) calcd: (M+H)+=237.1; found: 237.2.
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